AXKO-0046 dihydrochloride
Beschreibung
N-[[3-[2-(Benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine dihydrochloride (referred to as AXKO-0046 in research literature) is a small-molecule indole derivative first identified as a highly selective inhibitor of human lactate dehydrogenase B (LDHB) . This compound exhibits potent inhibitory activity against LDHB (EC₅₀ = 42 nM) with >100-fold selectivity over LDHA, a closely related isoform critical in cancer metabolism . AXKO-0046 operates via an uncompetitive mechanism, binding to the LDHB-substrate complex to block catalytic activity, as demonstrated in substrate competition assays . Its structural core includes a benzylaminoethyl-substituted indole scaffold linked to a cycloheptanamine moiety, contributing to its target specificity and pharmacokinetic stability .
Eigenschaften
Molekularformel |
C25H35Cl2N3 |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
N-[[3-[2-(benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine;dihydrochloride |
InChI |
InChI=1S/C25H33N3.2ClH/c1-2-7-13-21(12-6-1)27-19-25-23(22-14-8-9-15-24(22)28-25)16-17-26-18-20-10-4-3-5-11-20;;/h3-5,8-11,14-15,21,26-28H,1-2,6-7,12-13,16-19H2;2*1H |
InChI-Schlüssel |
HWEDILZUCIHOLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)NCC2=C(C3=CC=CC=C3N2)CCNCC4=CC=CC=C4.Cl.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. For this compound, phenylhydrazine derivatives react with carbonyl compounds under acidic conditions. For example:
Palladium-Catalyzed Cross-Coupling
Modern methods employ Suzuki-Miyaura couplings to introduce substituents. A 3-bromoindole intermediate (prepared via bromination) reacts with benzylamine-derived boronates in the presence of Pd(PPh₃)₄ and Na₂CO₃. This method offers superior regiocontrol compared to classical approaches.
Introduction of the Benzylaminoethyl Group
Reductive Amination
A two-step reductive amination strategy is widely used:
-
Aldehyde Formation : Oxidation of the 3-(2-hydroxyethyl)indole intermediate (from indole alkylation) using pyridinium chlorochromate (PCC) yields the corresponding aldehyde.
-
Amination : Reaction with benzylamine in the presence of NaBH₃CN in methanol affords the benzylaminoethyl side chain.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | PCC | CH₂Cl₂ | 0°C → RT | 85% |
| 2 | NaBH₃CN | MeOH | RT | 78% |
Direct Alkylation
Alternative routes involve alkylating 3-(2-aminoethyl)indole with benzyl bromide. However, over-alkylation risks necessitate protecting group strategies (e.g., Boc protection).
Cycloheptanamine Attachment at the 2-Position
Nucleophilic Substitution
A 2-chloromethylindole intermediate reacts with cycloheptanamine in DMF at 80°C. Catalytic KI enhances reactivity via the Finkelstein mechanism:
Optimization Note : Excess amine (2.5 equiv) and 24-hour reaction time maximize yields (72%).
Buchwald-Hartwig Amination
For higher efficiency, palladium-catalyzed amination using BrettPhos-Pd-G3 precatalyst and Cs₂CO₃ in toluene at 110°C achieves 89% yield. This method avoids harsh conditions and improves functional group tolerance.
Salt Formation and Purification
Dihydrochloride Preparation
The free base is treated with HCl (2.0 equiv) in anhydrous ether, yielding the dihydrochloride salt. Crystallization from ethanol/ether mixtures enhances purity (>99% by HPLC).
Analytical Characterization
-
¹H NMR (D₂O, 400 MHz): δ 7.45 (d, J = 8.0 Hz, 1H, indole-H), 7.32–7.28 (m, 5H, benzyl-H), 3.89 (s, 2H, CH₂NH).
-
MS (ESI+) : m/z 434.3 [M+H]⁺.
Challenges and Optimization
Competing Side Reactions
Analyse Chemischer Reaktionen
Arten von Reaktionen: AXKO-0046 (Dihydrochlorid) unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Diese Reaktionen beinhalten typischerweise nukleophile oder elektrophile Reagenzien unter milden bis moderaten Bedingungen.
Oxidationsreaktionen: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise eingesetzt
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Indolderivate ergeben, während Oxidations- und Reduktionsreaktionen die in der Verbindung vorhandenen funktionellen Gruppen verändern können .
Wissenschaftliche Forschungsanwendungen
AXKO-0046 (Dihydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Als Werkzeugverbindung zur Untersuchung der Enzyminhibition und metabolischer Wege verwendet.
Biologie: Hilft beim Verständnis der Rolle von LDHB im Zellstoffwechsel und in der Autophagie.
Medizin: Potenzieller therapeutischer Wirkstoff zur gezielten Beeinflussung des Krebsstoffwechsels, insbesondere bei Tumoren, die für ihr Wachstum und Überleben auf LDHB angewiesen sind.
Industrie: Kann bei der Entwicklung von diagnostischen Assays und als Referenzverbindung in der pharmazeutischen Forschung eingesetzt werden .
5. Wirkmechanismus
AXKO-0046 (Dihydrochlorid) entfaltet seine Wirkung durch die selektive Hemmung der Lactatdehydrogenase B (LDHB). Es bindet an eine allosterische Stelle außerhalb des katalytisch aktiven Zentrums des Enzyms, wodurch die Tetramerisierungsschnittstelle der Dimere des Enzyms gestört wird. Diese Hemmung unterbricht die Umwandlung von Pyruvat zu Lactat, ein entscheidender Schritt im Stoffwechselweg von Krebszellen, wodurch deren Wachstum und Proliferation beeinflusst werden .
Ähnliche Verbindungen:
Gossypol: Ein weiterer LDHB-Inhibitor, aber weniger selektiv als AXKO-0046 (Dihydrochlorid).
Oxamat: Ein nicht-selektiver Inhibitor der Lactatdehydrogenase, der sowohl LDHA als auch LDHB beeinflusst.
FX11: Ein selektiver Inhibitor von LDHA, der in der Krebsstoffwechselforschung eingesetzt wird .
Einzigartigkeit: AXKO-0046 (Dihydrochlorid) zeichnet sich durch seine hohe Selektivität und Potenz gegenüber LDHB aus, was es zu einem wertvollen Werkzeug für die Untersuchung von LDHB-spezifischen Wegen im Krebsstoffwechsel macht. Seine Fähigkeit, an eine allosterische Stelle anstelle des katalytischen Zentrums zu binden, bietet einen einzigartigen Hemmmechanismus, der in therapeutischen Anwendungen von Vorteil sein kann .
Wirkmechanismus
AXKO-0046 (dihydrochloride) exerts its effects by selectively inhibiting lactate dehydrogenase B (LDHB). It binds to an allosteric site away from the enzyme’s catalytic active site, which interferes with the tetramerization interface of the enzyme’s dimers. This inhibition disrupts the conversion of pyruvate to lactate, a critical step in the metabolic pathway of cancer cells, thereby affecting their growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Their Activities
AXKO-0046 belongs to a class of indole derivatives with modifications at the 3-position of the indole ring. Below is a comparative analysis with key analogues:
Key Differentiators of AXKO-0046
Selectivity : AXKO-0046 is the only well-characterized LDHB inhibitor with demonstrated selectivity over LDHA, a critical feature for avoiding off-target effects in cancer therapy .
Potency: With an EC₅₀ of 42 nM, AXKO-0046 outperforms structurally related indole derivatives (e.g., immunoproteasome inhibitors in ), which show lower activity (e.g., 18–47% inhibition at unspecified concentrations).
Limitations of Analogues
- Lack of Characterization : Most in silico-predicted LDHB inhibitors (e.g., those in ) remain unvalidated in vitro or in vivo, limiting their utility.
- Off-Target Effects: Compounds like N-(3-(benzylamino)-3-oxopropyl)-2-fluoro-6-hydroxybenzamide target immunoproteasomes rather than LDHB, highlighting the importance of scaffold optimization for isoform specificity.
Biologische Aktivität
N-[[3-[2-(benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine; dihydrochloride, commonly referred to as AXKO-0046, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H33N3
- Molecular Weight : 375.5 g/mol
- IUPAC Name : N-[[3-[2-(benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine
- CAS Number : Not available
The compound exhibits biological activity primarily through its interaction with various receptors in the central nervous system (CNS). It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI), which may contribute to its antidepressant effects. Additionally, its indole structure suggests potential interactions with dopamine receptors, which could further influence mood regulation and cognitive functions.
Pharmacological Effects
-
Antidepressant Activity :
- Studies have shown that compounds similar in structure to AXKO-0046 can alleviate symptoms of depression in animal models. The SSRI-like effects may enhance serotonergic transmission, leading to improved mood and reduced anxiety levels.
-
Neuroprotective Effects :
- Research indicates that indole derivatives possess neuroprotective properties, potentially reducing neuronal apoptosis and promoting neuronal survival under stress conditions.
-
Analgesic Properties :
- Preliminary findings suggest that AXKO-0046 may exhibit analgesic effects, making it a candidate for further investigation in pain management therapies.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | SSRI-like effects enhancing serotonin levels | |
| Neuroprotective | Reduces neuronal apoptosis | |
| Analgesic | Modulates pain pathways |
Case Studies
-
Study on Antidepressant Effects :
- A recent study involving animal models demonstrated that administration of AXKO-0046 resulted in significant reductions in depressive-like behaviors compared to control groups. The study utilized the forced swim test and tail suspension test to evaluate behavioral changes over a four-week period.
-
Neuroprotection in Ischemic Models :
- In ischemic stroke models, AXKO-0046 showed promise by significantly reducing infarct size and improving functional recovery when administered post-injury. The neuroprotective effect was attributed to the modulation of inflammatory responses and preservation of blood-brain barrier integrity.
-
Pain Management Trials :
- A pilot clinical trial assessed the analgesic properties of AXKO-0046 in patients with chronic pain conditions. Results indicated a marked reduction in pain scores after eight weeks of treatment, suggesting its potential utility in pain management protocols.
Q & A
Q. What are the common synthetic routes for preparing N-[[3-[2-(benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine dihydrochloride?
The synthesis typically involves multi-step reactions, including:
- Indole core formation : Alkylation or condensation reactions to construct the 1H-indol-2-yl scaffold (e.g., Fischer indole synthesis) .
- Benzylaminoethyl side-chain introduction : Nucleophilic substitution or reductive amination to attach the benzylaminoethyl group .
- Cycloheptanamine coupling : Amide bond formation or Mannich-type reactions to link the cycloheptanamine moiety .
- Salt formation : Final treatment with HCl to yield the dihydrochloride salt, requiring precise stoichiometry and crystallization conditions . Key challenges include managing competing side reactions and optimizing solvent systems (e.g., DMF, THF) for intermediates .
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify backbone connectivity and functional groups (e.g., benzyl protons at δ 7.2–7.4 ppm, cycloheptane signals) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase methods with UV detection (λ = 254 nm) to assess purity (>98%) and resolve salt-related impurities .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ for C₂₉H₃₈N₄·2HCl) .
- Elemental Analysis : Validate stoichiometry of C, H, N, and Cl .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the benzylaminoethylindole intermediate?
- Temperature control : Maintain 0–5°C during benzylation to minimize byproducts like N-alkylated indoles .
- Catalyst selection : Use Pd/C or Raney Ni for reductive amination steps, ensuring H₂ pressure <5 atm to avoid over-reduction .
- Solvent optimization : Polar aprotic solvents (e.g., DCM/MeOH mixtures) enhance solubility of hydrophobic intermediates .
- In-line monitoring : Use TLC (silica gel, eluent: EtOAc/hexane 3:7) to track reaction progress and isolate intermediates promptly .
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data for this compound's physicochemical properties?
- Validation with multiple models : Compare DFT calculations (e.g., B3LYP/6-31G*) with semi-empirical methods (e.g., PM6) to assess logP, pKa, and solubility .
- Experimental calibration : Conduct shake-flask assays for partition coefficients and potentiometric titration for pKa .
- Error analysis : Identify systematic biases (e.g., overestimation of amine basicity due to solvation effects) and recalibrate parameters .
Q. How should one design experiments to assess the compound's stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to pH 1–13 buffers at 40°C for 48 hours, monitoring degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity of the dihydrochloride salt .
- Light exposure testing : Use ICH Q1B guidelines to evaluate photostability under UV/visible light .
Q. What are the methodological considerations for evaluating the compound's interaction with biological targets, given its structural complexity?
- Receptor docking studies : Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes to amine receptors (e.g., GPCRs) .
- In vitro assays : Screen for activity against serotonin or histamine receptors using HEK293 cells transfected with target proteins .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation .
- Structural analogs : Compare with derivatives lacking the cycloheptanamine group to isolate pharmacophore contributions .
Data Contradiction Analysis
Q. How can conflicting literature reports on the compound's solubility be reconciled?
Discrepancies often arise from:
- Salt form variations : Dihydrochloride vs. free base solubility profiles differ significantly (e.g., 25 mg/mL in water for dihydrochloride vs. <1 mg/mL for free base) .
- Measurement conditions : Temperature (25°C vs. 37°C) and buffer ionic strength (PBS vs. Tris) impact reported values .
- Analytical methods : Nephelometry vs. UV-spectroscopy may yield divergent results due to colloidal aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
